N-methyl-4-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
N-methyl-4-(propan-2-yl)cyclohexan-1-amine: is a chemical compound with the molecular formula C10H21N. It is also known by its IUPAC name, 4-isopropyl-N-methylcyclohexan-1-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives. One common method is the reductive amination of 4-isopropylcyclohexanone with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-methyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of N-methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-2-methylcyclohexanamine: Similar in structure but with different substituents.
4-methyl-1-(propan-2-yl)cyclohexan-1-ol: A related compound with a hydroxyl group instead of an amine.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Another structurally related compound with different functional groups.
Uniqueness
N-methyl-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific structural configuration and the presence of both methyl and isopropyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-methyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8(2)9-4-6-10(11-3)7-5-9/h8-11H,4-7H2,1-3H3 |
InChI Key |
UARAHYFNYJKOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC |
Origin of Product |
United States |
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